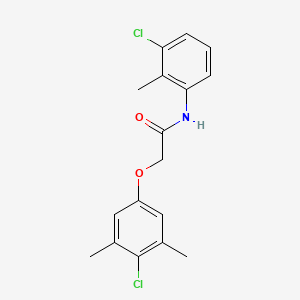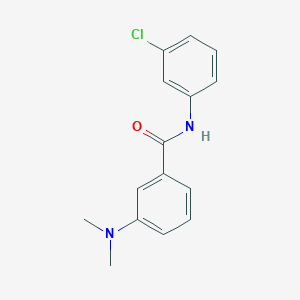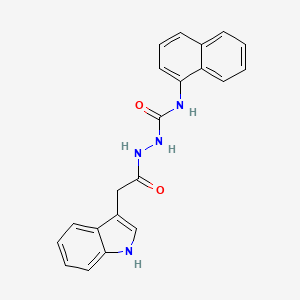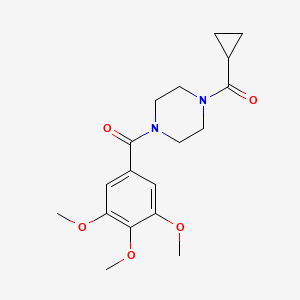![molecular formula C22H19F2N3O2S3 B5605280 6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile](/img/structure/B5605280.png)
6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives and their chemical modifications have been extensively explored. Researchers have developed methods for the synthesis of complex molecules that include thiazolidinone moieties through various reactions and conditions. For instance, Patel et al. (2010) described the synthesis of thiazolidin-4-one derivatives by refluxing specific precursors with thioglycolic acid and anhydrous zinc chloride in ethanol, showcasing the versatility and reactivity of the thiazolidinone core in synthesizing complex structures (Patel, R., Shah, R., Trivedi, D., & Vyas, P., 2010).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and density functional theory (DFT) calculations, provide insight into the geometrical configuration and electronic properties of thiazolidinone derivatives. Yahiaoui et al. (2019) conducted a combined experimental and theoretical study on the molecular structure of a thiazolidin-4-one compound, revealing its non-planar structure and the significance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing the molecule (Yahiaoui, S., Moliterni, A., Corriero, N., Cuocci, C., Toubal, K., Chouaih, A., Djafri, A., & Hamzaoui, F., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazolidinones have been the subject of various studies, indicating their potential in forming diverse chemical structures and applications. Kandeel and Youssef (2001) explored the reactions of thiazolidines with nitrile oxides, demonstrating the compound's versatility in undergoing different chemical transformations to yield novel compounds with potentially unique properties (Kandeel, K., & Youssef, A. S., 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, including their melting points, solubility, and crystalline structure, play a crucial role in their application and function. Studies like those conducted by Delgado et al. (2005) offer detailed insights into the supramolecular structures of thiazolidinones, highlighting the impact of hydrogen bonding and molecular geometry on their physical characteristics (Delgado, P., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).
properties
IUPAC Name |
6-(difluoromethyl)-2-[[5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl]methylsulfanyl]-4-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2S3/c1-4-27-21(28)18(32-22(27)30)9-13-5-6-17(29-3)14(8-13)11-31-20-15(10-25)12(2)7-16(26-20)19(23)24/h5-9,19H,4,11H2,1-3H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQASAERKXUVWFI-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)CSC3=C(C(=CC(=N3)C(F)F)C)C#N)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)CSC3=C(C(=CC(=N3)C(F)F)C)C#N)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)
![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide](/img/structure/B5605240.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605254.png)

![3,4-dichloro-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5605271.png)
![5-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,4-pyridinediol](/img/structure/B5605272.png)
![2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605288.png)
![3,5,7-trimethyl-2-({4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5605296.png)

